Product packaging for lactacin F(Cat. No.:CAS No. 107950-55-0)

lactacin F

Cat. No.: B1165937
CAS No.: 107950-55-0
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Description

Lactacin F is a non-lantibiotic, heat-stable peptide bacteriocin produced by Lactobacillus johnsonii VPI11088 . This hydrophobic bacteriocin is bactericidal against closely related Gram-positive bacteria, including other lactobacilli and Enterococcus faecalis . Its activity is defined by its bactericidal action on Lactobacillus delbrueckii . The genetic determinants for this compound are organized in an operon consisting of three genes: lafA , lafX , and orfZ . The expression of both lafA , which encodes the structural peptide, and lafX is essential for full bactericidal activity against the native spectrum of indicators . Research indicates that the interaction of the LafA and LafX peptides is likely involved in forming poration complexes in the cytoplasmic membranes of susceptible bacteria, leading to the collapse of the proton motive force and cell death . Native this compound can form large micelle-like globular particles, but the purified active peptide has a molecular mass of approximately 2.5 kDa . This bacteriocin is a key molecule for studying the genetics, mode of action, and applications of class II bacteriocins produced by lactic acid bacteria. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO). IT IS NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN OR ANIMAL USE.

Properties

CAS No.

107950-55-0

Molecular Formula

C5H2Cl2N4

Synonyms

lactacin F

Origin of Product

United States

Molecular Biology and Genetic Determinants of Lactacin F

The laf Operon Architecture and Organization

The genetic determinants encoding the lactacin F complex are situated on a approximately 1-kb polycistronic operon. nih.govresearchgate.netasm.org This operon is located on a 2.3-kb EcoRI chromosomal fragment in L. johnsonii VPI 11088. asm.org The laf operon is characterized by a promoter (Plaf) located upstream of the structural genes and a functional rho-independent transcription terminator downstream of the immunity gene. nih.govasm.orgasm.org

The laf operon is relatively simple compared to some other bacteriocin (B1578144) systems, comprising three main open reading frames (ORFs): lafA, lafX, and ORFZ (later identified as lafI). nih.govtandfonline.com This genetic organization is similar to that of lactococcin M. nih.gov

Table 1: Genes within the laf Operon

Gene NameFormer Name (if applicable)Function
lafA-Structural gene
lafX-Structural gene
lafIORFZImmunity gene

Identification and Characterization of Structural Genes (lafA and lafX)

The laf operon contains two structural genes, lafA and lafX, which encode the precursor peptides for the this compound complex. nih.govnih.gov Both lafA and lafX are essential for this compound activity. nih.gov The LafA peptide alone shows limited activity, primarily against Lactobacillus helveticus 87, which is also sensitive to the full this compound complex. nih.govasm.org However, when lafX is expressed independently, no bacteriocin activity is detected against any sensitive strains. nih.govasm.org The combination of lafA and lafX expression, either in cis or in trans, restores activity against all known this compound-sensitive indicators. nih.govasm.org This indicates that the interaction of the two peptides is crucial for the formation of the active poration complexes in the membranes of susceptible bacteria. nih.govasm.org

The lafA and lafX genes encode bacteriocin precursors with N-terminal extensions characterized by a Gly-Gly-Xaa+1 cleavage site motif. nih.gov The peptide encoded by lafA is considered the main peptide of the this compound complex. The lafX gene encodes the second peptide component. researchgate.net

Role of the Immunity Gene (lafI/ORF-Z)

A third open reading frame, initially designated ORFZ, is part of the laf operon. nih.govnih.govasm.org This gene has been identified and renamed lafI, and it encodes the immunity factor for the this compound system. asm.orgcapes.gov.br The LafI protein is predicted to be an integral membrane protein with four putative transmembrane segments. nih.gov

Studies involving the disruption of the lafI gene in L. johnsonii resulted in the loss of immunity to this compound, while having little effect on the production of LafX. asm.orgcapes.gov.br Expression of lafI in trans in lafI-deficient strains or in bacteriocin-sensitive strains of Lactobacillus (including L. acidophilus, Lactobacillus fermentum, and Lactobacillus gasseri) successfully re-established immunity to this compound. asm.orgcapes.gov.brmdpi.com This demonstrates that lafI is functional in heterologous hosts and plays a direct role in protecting the producer strain from the effects of its own bacteriocin. asm.orgcapes.gov.br

Promoter Regions and Transcriptional Regulation

The laf operon is transcribed as a polycistronic mRNA from a promoter region located upstream of the lafA gene (Plaf). nih.govasm.orgasm.org This promoter and a rho-independent terminator downstream of lafI define the transcriptional unit of the operon. asm.org While the specific details of the transcriptional regulation of the laf operon are not as extensively described as some other bacteriocin systems, the presence of a defined promoter region is essential for the coordinated expression of the lafA, lafX, and lafI genes. nih.govnih.govscielo.br

Biosynthesis Pathway and Post-Translational Processing

Like other Class II bacteriocins, this compound is synthesized as a precursor peptide (prepeptide) that undergoes post-translational modifications and processing to become the mature, active form. scielo.brpsu.edu

Prepeptide Formation and Leader Sequence Significance

The lafA and lafX genes encode prepeptides, which consist of an N-terminal leader sequence attached to the C-terminal propeptide (the mature bacteriocin sequence). nih.govnih.govnih.govscielo.brpsu.educaister.com The genetic sequence of lafA predicts a 57-amino-acid peptide (6.3 kDa), while purified this compound has a smaller molecular weight (~2.5 kDa by SDS-PAGE), indicating post-translational processing involving the removal of an N-terminal extension. nih.govasm.org The LafX precursor is 62 amino acids long, with a predicted propeptide region from amino acid 15-62. uniprot.org

The N-terminal leader sequence is a common feature of Class II bacteriocins and plays a crucial role in the biosynthesis and secretion pathway. scielo.brpsu.eduncsu.edu For most Class II peptides, including this compound, the leader sequence is not a typical signal peptide that directs proteins through the sec-dependent secretion pathway. scielo.brncsu.edu Instead, these leader peptides are thought to prevent the bacteriocin from being biologically active within the producer cell. scielo.brncsu.edu

Cleavage Site Motif Identification and Processing Enzymes

A key step in the maturation of this compound is the proteolytic cleavage of the N-terminal leader sequence from the propeptide. nih.govscielo.brpsu.educaister.com The lafA and lafX precursors are characterized by a conserved Gly-Gly motif located at positions -1 and -2 relative to the cleavage site (Xaa+1). nih.govnih.govoup.com This double-glycine cleavage site is a hallmark of many Class II bacteriocins. nih.govnih.govscielo.brpsu.eduncsu.eduoup.compsu.edu

Site-directed mutagenesis studies on the LafA precursor have confirmed that the two glycine (B1666218) residues at positions -1 and -2 are essential for the efficient processing of mature this compound. nih.govoup.comnih.gov Replacement of either glycine with other amino acids, even conservative substitutions in some cases, eliminated this compound activity. oup.com While the Gly-Gly motif is critical, the amino acid at the +1 position can tolerate some variation. oup.com

The processing and export of this compound, like many other Class II bacteriocins with double-glycine leaders, are typically mediated by dedicated ABC (ATP-binding cassette) transporters and their accessory proteins. nih.govnih.govscielo.brpsu.edu These transporters often possess the peptidase activity required for the proteolytic cleavage of the leader peptide concomitantly with translocation across the cytoplasmic membrane. nih.govresearchgate.netscielo.brpsu.edu While the laf operon itself contains the structural and immunity genes, the specific transporter and processing enzymes for this compound are likely encoded by other genes, possibly located elsewhere on the chromosome or on mobile genetic elements, as suggested by studies involving heterologous expression systems. researchgate.netnih.gov For instance, Carnobacterium piscicola LV17, which produces carnobacteriocins, was shown to be capable of processing and exporting this compound when transformed with the laf operon, indicating compatibility with its own bacteriocin processing machinery. researchgate.netnih.gov

Table 2: Cleavage Site Motif

PositionsMotifSignificance
-2, -1Gly-GlyEssential for processing nih.govoup.com
+1XaaCan tolerate some variation oup.com

Export Mechanisms and Associated Transporters

The export of this compound, a Class IIb two-peptide bacteriocin, from its producer cell is a specialized process mediated by a dedicated transport system. Unlike proteins secreted via the general secretory pathway, this compound, characterized by a double-glycine leader motif at the N-terminus of its precursor peptides (LafA and LafX), is translocated across the cytoplasmic membrane by a specific ATP-binding cassette (ABC) transporter system.

The genes encoding the components necessary for this compound production, immunity, and export are typically clustered together in an operon. In Lactobacillus johnsonii, this genetic locus is known as the laf operon, which includes lafA and lafX (encoding the structural peptides), lafI (encoding the immunity protein), and genes associated with the export machinery.

The core of the this compound export system is an ABC transporter. These transporters are membrane-bound proteins that harness the energy from ATP hydrolysis to move substrates across the cell membrane. For bacteriocins with a double-glycine leader, the cognate ABC transporter is responsible for the dual functions of translocating the precursor peptide and cleaving the leader sequence to yield the mature, active bacteriocin. This type of ABC transporter often possesses an N-terminal protease domain that facilitates this cleavage event, which occurs concomitantly with export.

While the specific ABC transporter for this compound is designated LafT or identified by homology to transporters in similar bacteriocin systems (e.g., LBA1796 in Lactobacillus acidophilus), its mechanism aligns with that of other dedicated bacteriocin transporters. These systems frequently involve an accessory protein that cooperates with the ABC transporter to ensure efficient and specific export. The double-glycine motif on the precursor peptides serves as a crucial recognition signal for this dedicated export machinery.

The coordinated action of the ABC transporter and potentially an accessory protein ensures that the LafA and LafX peptides are correctly processed and secreted. This targeted export mechanism is vital for the producer cell, preventing intracellular accumulation of the active bacteriocin and contributing to self-immunity, in addition to the role of the dedicated immunity protein LafI. Heterologous expression studies have demonstrated that the this compound transport system can mediate the export of other bacteriocins, indicating a degree of functional conservation among these dedicated transport systems for double-glycine leader peptides.

The following table summarizes the key components involved in the export of this compound based on current research:

Component (or associated gene)Role in this compound ExportAssociated Genetic Locus
LafA peptidePrecursor of one of the two structural peptides of this compoundlafA
LafX peptidePrecursor of the second structural peptide of this compoundlafX
ABC Transporter (e.g., LafT homolog)Recognizes double-glycine leader, translocates peptides across membrane, cleaves leader peptideAssociated with the laf operon (e.g., LBA1796 homolog)
Accessory ProteinAssists the ABC transporter in the export process (specific function may vary)Associated with the laf operon
Double-Glycine Leader MotifN-terminal signal peptide on LafA and LafX precursors for recognition by the export systemN-terminus of LafA and LafX precursor peptides

Structural Characterization and Functional Domains of Lactacin F Peptides

Peptide Components: LafA and LafX

Lactacin F activity is dependent on the presence and interaction of two distinct peptides, LafA and LafX. asm.org These peptides are encoded by the lafA and lafX genes, respectively, which are part of the laf operon in L. johnsonii VPI 11088. asm.org The laf operon also includes a third gene, ORFZ (later renamed lafI), which encodes the immunity protein that protects the producer strain from its own bacteriocin (B1578144). asm.orgnih.gov Both LafA and LafX are required for the full antimicrobial activity of this compound. While the LafA peptide alone shows some activity against Lactobacillus helveticus NCDO87, the complete inhibitory spectrum of this compound is defined by the combination of LafA and LafX. asm.org The two peptides work in concert to form pores in the target cell membrane. asm.org

Amino Acid Sequence Analysis and Homology

Analysis of the amino acid sequences of LafA and LafX provides insights into their structure, processing, and evolutionary relationships with other bacteriocins. The structural genes lafA and lafX encode bacteriocin precursors that undergo post-translational processing.

N-Terminal Amino Acid Sequences and Their Functional Implications

Both LafA and LafX are synthesized as precursors with N-terminal leader sequences. oup.com These leader sequences are cleaved off to yield the mature, active peptides. oup.comscielo.br The N-terminal extension in the this compound precursor is cleaved at a specific site characterized by a conserved Gly-Gly motif located at the -1 and -2 positions relative to the cleavage site. oup.com This Gly-Gly motif is critical for efficient processing of the this compound precursor. oup.com Comparison of the N-terminal sequences of LafA and LafX with other bacteriocins reveals a conserved Gly-Gly motif at the suspected proteolytic processing site. oup.comresearchgate.net The N-terminal portion of the Laf peptide exhibits hydrophilic tendencies. asm.org

Conserved Motifs and Residues within the this compound Family

Comparison of the N-terminal sequences of LafA, LafX, and other related bacteriocins, such as carnobacteriocins A, BM1, and B2, highlights a high degree of conservation and homology in certain positions. researchgate.net Conserved residues include a hydrophobic residue at position 4, Leu or Met at position 7, an acidic residue (Asp or Glu) and Lys at positions 8 and 9, Ser or Asn at position 11, Leu at position 12, and Lys or Asn and Met at positions 17 and 18. researchgate.net LafX presents a slight variation, with Lys and Met located at positions 13 and 14, respectively. researchgate.net The Gly-Gly motif at the cleavage site is also conserved in several other bacteriocins, including carnobacteriocins. Gassericin T, a bacteriocin from Lactobacillus gasseri, shows approximately 60% sequence similarity to mature LafA, with conserved sequences around the processing site and the C-terminal region. nih.govcapes.gov.br GatX, encoded by a gene in the gassericin T operon, also shows higher similarity to LafX than to lactobin A. nih.govcapes.gov.br Lactobin A itself displays significant structural homology with the lafX gene product, with 42% identity and 28% similarity. ugent.be

Predicted Secondary and Tertiary Structures

Computational analysis and experimental observations provide insights into the predicted secondary and tertiary structures of this compound peptides.

Alpha-Helical and Beta-Sheet Propensities

Secondary structure predictions for class IIa bacteriocins, which include this compound, suggest the presence of domains predicted to adopt alpha-helical conformations. oup.com Specifically, regions spanning residues 15/16 to 27/28 in several class IIa bacteriocins are predicted to be alpha-helical. oup.com The N-terminus of class IIa bacteriocins is thought to contain beta-sheets maintained in a beta-hairpin conformation stabilized by an N-terminal disulfide bridge, contributing to an amphipathic character in this region. oup.com Amino acid propensities for alpha-helices and beta-sheets have been studied, indicating that alpha-helix propensities are generally similar across different protein folds and residue locations (exposed or buried), while beta-sheet propensities can vary depending on the fold and whether residues are exposed or buried. researchgate.netnih.govwikipedia.org A significant stretch of hydrophobic moment is predicted in the Laf peptide from residues 9 through 25, which aligns with the amphipathic nature of this compound. asm.org

Self-Assembly and Micelle-like Particle Formation

This compound has been observed to spontaneously form particles measuring 20-50 nm. mdpi.com Native this compound has been sized at approximately 180 kDa by gel filtration, and electron microscopy of active column fractions revealed micelle-like globular particles. asm.orgresearchgate.net This self-assembly into micelle-like structures is a characteristic observed in some antimicrobial peptides and can potentially improve their stability and pharmacokinetic properties. mdpi.com The hydrophobic nature of certain regions within the this compound peptide may contribute to this self-assembly and its interaction with cell membranes. asm.org Micelle formation in other systems is often driven by the association of hydrophobic segments of amphiphilic molecules. utsouthwestern.edu

Mechanism of Antimicrobial Action of Lactacin F

Target Cell Specificity and Spectrum of Inhibition

Lactacin F exhibits a relatively narrow spectrum of inhibitory activity, primarily targeting closely related lactic acid bacteria (LAB) and Enterococcus faecalis. uniprot.orgscielo.brasm.org Its activity is dependent on the complementary action of the LafA and LafX peptides. uniprot.org

Inhibition against Enterococcus faecalis

Enterococcus faecalis is a key target for this compound. scielo.brasm.orgasm.orgasm.orgnih.govmdpi.comkosfaj.org Studies have demonstrated that this compound is bactericidal against E. faecalis strains, such as E. faecalis ATCC 19443 and OGlX. asm.orgasm.orgkoreascience.kr The interaction of this compound with E. faecalis cells leads to significant cellular effects, including the immediate loss of intracellular potassium ions, depolarization of the cytoplasmic membrane, and hydrolysis of internal ATP. asm.orgnih.govkoreascience.krnih.gov

Activity against Other Lactobacilli and Closely Related Species

In addition to Enterococcus faecalis, this compound is inhibitory to several other lactobacilli species. uniprot.orgscielo.brasm.orgasm.orgmdpi.comjst.go.jpvolkamerlab.org Sensitive strains include Lactobacillus delbrueckii (specifically L. delbrueckii subsp. lactis ATCC 4797), Lactobacillus helveticus, and Lactobacillus fermentum. asm.orgasm.orgkoreascience.kr The inhibitory activity against L. delbrueckii is attributed to the combined action of the LafA and LafX peptides. koreascience.kr While this compound shows activity against various lactobacilli and E. faecalis, it generally lacks activity against Gram-negative bacteria, likely due to the permeability barrier of their outer membrane. scielo.brkosfaj.orgresearchgate.net The spectrum of activity can be influenced by the presence and expression of both LafA and LafX. researchgate.netnih.gov

Cellular and Subcellular Targets

The primary target of this compound is the cytoplasmic membrane of sensitive bacteria. asm.orgasm.orgasm.orgmdpi.comkosfaj.orgglobalauthorid.comfrontiersin.org Its mechanism of action involves disrupting membrane integrity and function. kosfaj.org

Interaction with Cytoplasmic Membrane and Poration Complex Formation

This compound interacts with the cytoplasmic membrane of target cells, leading to the formation of poration complexes. nih.govasm.orgasm.orgasm.orgmdpi.comkosfaj.orgglobalauthorid.comfrontiersin.org This pore formation is a key aspect of its bactericidal activity. mdpi.comkoreascience.krfrontiersin.orgconicet.gov.ar The interaction and pore formation can occur even in the absence of a proton motive force, although the presence of a proton motive force may promote the interaction of some bacteriocins with the membrane and enhance pore formation. asm.orgnih.govconicet.gov.arucc.ie this compound is classified as a pore-forming or membrane-destabilizing/permeability-increasing bacteriocin (B1578144). mdpi.com The formation of these pores increases the permeability of the membrane to specific small molecules. mdpi.com

Dissipation of Membrane Potential

A significant consequence of this compound activity is the dissipation of the membrane potential (Δψ) across the cytoplasmic membrane. asm.orgasm.orgasm.orgnih.govmdpi.comkosfaj.orgkoreascience.krresearchgate.netfrontiersin.orgucc.ie This depolarization is a direct result of the pore formation and the subsequent leakage of ions. asm.orgnih.govucc.ie The dissipation of the membrane potential contributes to the collapse of the proton motive force (PMF), which is essential for various cellular processes like ATP synthesis and active transport. scielo.brasm.orgmdpi.comkosfaj.orgkoreascience.krresearchgate.netconicet.gov.ar

Efflux of Cellular Ions (e.g., K+) and Metabolites

The poration of the cytoplasmic membrane by this compound leads to the efflux of essential cellular components. scielo.brasm.orgasm.orgasm.orgnih.govmdpi.comkosfaj.orgkoreascience.krfrontiersin.orgasm.org A primary effect is the immediate loss of intracellular potassium ions (K⁺) from sensitive cells, including L. delbrueckii and E. faecalis. asm.orgasm.orgnih.govmdpi.comkoreascience.krnih.gov this compound also appears to induce the efflux of inorganic phosphate (B84403). asm.orgnih.govkoreascience.krasm.org The loss of these ions and other small molecules through the pores disrupts the intracellular environment and contributes to cell death. scielo.brkosfaj.orgkoreascience.krconicet.gov.ar While ATP hydrolysis is observed, it is likely a consequence of the efflux of inorganic phosphate and the cell's futile attempts to regenerate PMF, rather than direct efflux of ATP through the pores. asm.orgasm.orgnih.govkoreascience.kr

Disruption of Intracellular ATP Hydrolysis and Energy Homeostasis

A key aspect of this compound's mechanism involves the disruption of intracellular ATP hydrolysis and the broader energy homeostasis within susceptible bacteria. nih.gov Upon interaction with the cytoplasmic membrane, this compound induces the formation of pores, which results in a rapid efflux of intracellular potassium ions (K⁺) and depolarization of the membrane. nih.govasm.org This loss of membrane potential subsequently triggers the hydrolysis of internal ATP. nih.govasm.org Research indicates that this ATP depletion is not a direct consequence of proton motive force dissipation but is more likely caused by the efflux of inorganic phosphate, which alters the equilibrium of the ATP hydrolysis reaction. nih.govasm.org The resulting decline in cellular energy reserves is a critical factor in the bacteriocin's ability to inhibit growth and kill target cells.

Synergistic Activity of LafA and LafX

This compound functions as a two-peptide bacteriocin, meaning its full antimicrobial potency relies on the synergistic interaction between two distinct peptides, designated LafA and LafX. nih.govtandfonline.comcore.ac.uk These peptides are encoded by the lafA and lafX genes, which are part of the laf operon. researchgate.netnih.gov The presence and co-expression of both LafA and LafX are essential for the formation of the active this compound complex and are known to broaden the spectrum of target bacteria. Their combined action is crucial for the effective formation of poration complexes within the cytoplasmic membrane of sensitive organisms. nih.govasm.org

Environmental Modulators of Antimicrobial Activity

The antimicrobial effectiveness of this compound is influenced by several environmental parameters, including pH, the concentration of cations, and temperature. nih.govgisa.ac.in

The activity of this compound is significantly affected by the environmental pH. nih.govgisa.ac.in Optimal antimicrobial activity is typically observed under acidic conditions. nih.govgisa.ac.in Studies have demonstrated that maximum production of this compound and its highest inhibitory activity often occur at low pH values, such as pH ≤ 6.0 or below pH 5. gisa.ac.inajol.info Conversely, an increase in pH can lead to a reduction in its activity. academicjournals.org

pH Range Observed Activity Level Source
Optimal pH High nih.govgisa.ac.in
Acidic pH High nih.govgisa.ac.inacademicjournals.org
Neutral pH Reduced/Moderate ajol.info
Alkaline pH Decreased academicjournals.org

The presence of cations can modulate the antimicrobial activity of this compound. Specifically, divalent and trivalent cations have been shown to diminish its effectiveness. nih.gov For instance, divalent cations such as Ca²⁺ can inhibit this compound activity. The trivalent lanthanide gadolinium (Gd³⁺) has been observed to completely prevent the action of this compound at a concentration of 0.2 mM. nih.govasm.org This suggests that these cations may interfere with the binding of this compound to the membrane or the proper formation of pores.

Temperature plays a role in the kinetics of this compound action. nih.govasm.orgmdpi.com Low temperatures can significantly reduce the this compound-induced efflux of cellular K⁺. nih.govasm.org This is likely due to increased ordering of the lipid hydrocarbon chains in the cytoplasmic membrane at lower temperatures, which can hinder the formation of poration complexes. nih.govasm.org For example, studies have shown that this compound action can be prevented at temperatures below 10°C in cells grown at 30°C, with increasing lag times observed below 25°C. nih.govasm.org While this compound is known for its heat stability and can remain active after exposure to temperatures up to 100°C for 20 minutes, higher temperatures (e.g., 121°C) can lead to a loss of activity. mdpi.comresearchgate.net Optimal temperatures for the activity of some related bacteriocins have been reported to be between 20°C and 30°C. researchgate.netresearchgate.net

Temperature Range Observed Activity Level Notes Source
Below 10°C Prevented/Severely Reduced Increased membrane order likely a factor nih.govasm.org
Below 25°C Increased Lag Times Affects action kinetics nih.govasm.org
20°C - 40°C High Activity Optimal range observed for some LAB bacteriocins mdpi.comresearchgate.net
Up to 100°C (20 min) Stable Retains activity mdpi.comresearchgate.net
121°C (15-20 min) Loss of Activity Inactivated at very high temperatures mdpi.comresearchgate.net

Regulation of Lactacin F Production and Expression

Environmental and Growth Phase Dependencies

Bacteriocin (B1578144) production in LAB, including lactacin F, is often dependent on the growth phase of the producer organism. This compound production by Lactobacillus johnsonii VPI 11088 is typically optimal during the late exponential growth phase. This suggests a link between active cell growth and the initiation or maximal rate of bacteriocin synthesis.

Environmental factors such as pH and temperature have been shown to influence bacteriocin production in LAB. asm.orgscielo.br For this compound specifically, optimal activity has been observed at low pH (≤6.0). While optimal pH for production of this compound has been reported to be around pH 7.0 in MRS broth, negligible activity was observed at pH 7.5 or 6.5 in fermentors, indicating the sensitivity of production levels to pH conditions. ajol.info

The presence of other bacteria can also influence bacteriocin production in some LAB systems, sometimes through the production of inducing factors. asm.org While this has been demonstrated for other bacteriocins like lactacin B, the specific role of external inducers on this compound production requires further detailed investigation. asm.org

Genetic Regulation Mechanisms and Regulatory Elements

The genetic determinants encoding this compound are organized within a polycistronic operon, known as the laf operon. nih.govasm.orgtandfonline.com This operon is located on a 2.3-kb chromosomal fragment in Lactobacillus johnsonii VPI 11088 and is part of a conjugative episomal element. asm.orgcaister.com The laf operon consists of three main genes: lafA, lafX, and lafI (also referred to as ORFZ). nih.govnih.govasm.orgtandfonline.com

lafA : This is the structural gene encoding the LafA peptide, one of the two essential components of the active this compound complex. nih.govasm.orgasm.org

lafX : This gene encodes the LafX peptide, the second essential component required for full antimicrobial activity of this compound. nih.govasm.orgasm.org

lafI (ORFZ) : This gene encodes the immunity protein for the this compound system. nih.govnih.govasm.orgtandfonline.com The LafI protein is a hydrophobic protein predicted to contain four transmembrane helices and is thought to protect the producer strain from the lytic activity of its own bacteriocin. nih.govasm.org Disruption of the lafI gene has been shown to result in the loss of immunity to this compound. nih.govasm.org

The laf operon is characterized by a promoter (Plaf) located upstream of lafA and a rho-independent terminator downstream of lafI (ORFZ). nih.govasm.orgasm.org This genetic organization is similar to that of other bacteriocin systems, such as lactococcin M. nih.gov

While the laf operon itself contains the structural and immunity genes, the regulation of its expression likely involves additional mechanisms. Many class II bacteriocin systems, including some related to this compound, are regulated by two-component regulatory systems (TCS). asm.orgncsu.edufrontiersin.org These systems typically involve a histidine kinase sensor protein and a response regulator protein that respond to environmental signals or the presence of inducing peptides. asm.orgncsu.edu For example, the lactacin B system, which shows similarity to this compound's regulatory components, involves a three-component regulatory system including proteins resembling histidine kinases and response regulators. ncsu.edu

Although the specific TCS directly regulating the laf operon in L. johnsonii VPI 11088 is not as extensively characterized in the provided sources as some other systems, the presence of mobile genetic elements linked to this compound production in L. acidophilus NCK88 (a strain related to VPI 11088) suggests complex genetic control and potential for horizontal gene transfer of the laf locus. Furthermore, studies on related bacteriocin gene clusters, such as the gassericin T biosynthetic gene cluster (a this compound-family bacteriocin), include genes for putative histidine kinases and response regulators, as well as ABC transporters and accessory proteins, highlighting the common genetic architecture for the production and regulation of these peptides. secondarymetabolites.org

The coordinated expression of lafA and lafX is crucial for the formation of the active this compound complex. asm.orgasm.org Genetic analysis has demonstrated that the interaction of the LafA and LafX peptides, even when produced separately by different clones and allowed to diffuse together, can restore full bacteriocin activity, indicating that the functional complex is formed extracellularly. asm.org

The following table summarizes the genes within the this compound operon:

GeneProductFunction
lafALafA peptideStructural component of this compound
lafXLafX peptideEssential accessory component of this compound
lafI (ORFZ)LafI proteinImmunity protein

This genetic organization, coupled with the observed environmental and growth phase dependencies, underscores a regulated system governing this compound production in Lactobacillus johnsonii.

Producer Strain Immunity Mechanisms to Lactacin F

Molecular Basis of Self-Protection via lafI (ORF-Z)

The genetic basis for immunity to lactacin F in the producer strain Lactobacillus johnsonii VPI 11088 is primarily attributed to a gene initially identified as ORF-Z, which has since been renamed lafI. asm.orgnih.govcapes.gov.br This gene is located downstream of the bacteriocin (B1578144) structural genes, lafA and lafX, within the laf operon. asm.orgtandfonline.com The laf operon is characterized by a promoter upstream of lafA and a rho-independent terminator downstream of lafI. asm.org

Experimental evidence supports the role of lafI in conferring immunity. Disruption of the chromosomal copy of lafI in a derivative of the producer strain resulted in the loss of immunity to this compound. asm.orgnih.gov Conversely, expression of lafI in this immunity-deficient background restored the immune phenotype. asm.orgnih.gov Furthermore, expressing lafI in bacteriocin-sensitive strains of Lactobacillus, such as L. acidophilus, L. fermentum, L. gasseri, and L. johnsonii, provided these strains with immunity to this compound. asm.orgnih.govcapes.gov.br These findings collectively demonstrate that lafI encodes the essential immunity factor for the this compound system. asm.orgnih.gov The functionality of lafI in heterologous hosts suggests its potential as a genetic marker in Lactobacillus species. asm.orgnih.gov

Predicted Structure and Function of the LafI Immunity Protein

The lafI gene encodes a hydrophobic protein, LafI, which is predicted to contain four transmembrane helices. asm.org While the precise mechanism of LafI function has not been fully elucidated, its predicted structure suggests it is an integral membrane protein. asm.org

Immunity proteins for pore-forming bacteriocins are generally thought to function by interacting with the bacteriocin or its receptor, thereby preventing pore formation or blocking the channel. asm.org Given that this compound forms pores in the cytoplasmic membrane of sensitive cells, it is plausible that LafI exerts its protective effect by a similar mechanism, potentially by associating with the membrane and interfering with the activity of the LafA and LafX peptides. asm.org

Comparison with Immunity Mechanisms of Other Class II Bacteriocins

The genetic organization of the laf operon, with the immunity gene (lafI) located adjacent to the bacteriocin structural genes (lafA and lafX), is a common arrangement found in several other bacteriocin systems. asm.orgtandfonline.com This co-localization ensures that the immunity protein is expressed alongside the bacteriocins, providing simultaneous protection to the producer cell. psu.eduscielo.br

Class II bacteriocins generally rely on a single, membrane-associated immunity protein for self-protection. scielo.br This is in contrast to some lantibiotics (Class I bacteriocins), which may employ multiple immunity mechanisms, including dedicated immunity proteins and ABC transporters involved in bacteriocin processing and export. scielo.brncsu.edu

Ecological Roles and Interspecies Interactions of Lactacin F

Competitive Advantage in Microbial Niches

The production of bacteriocins like lactacin F provides a competitive advantage to the producing bacteria in their ecological niches. nih.govasm.orgnhri.org.tw This is particularly relevant in environments where multiple bacterial species compete for limited resources. Bacteriocins can inhibit or kill competing microorganisms, thereby allowing the producer strain to better establish and maintain its presence. nih.govasm.orgscielo.br

This compound is known to have a bactericidal mode of action against a range of Gram-positive bacteria. scielo.br Its activity against other lactobacilli and Enterococcus faecalis highlights its role in competition within lactic acid bacteria communities. scielo.br By inhibiting the growth of closely related bacteria that may occupy the same niche and have similar nutritional requirements, Lactobacillus acidophilus strains producing this compound can gain an advantage in accessing and utilizing available nutrients. scielo.br The production of antimicrobial compounds is considered a nearly universal trait among bacteria and archaea, underscoring their importance in niche occupation and competition. asm.org

Influence on Microbial Community Structure and Dynamics

Bacteriocins, including this compound, can act as regulatory elements within mixed microbial communities, influencing their structure and dynamics. tandfonline.com By selectively inhibiting sensitive bacteria, bacteriocin (B1578144) producers can modulate the composition of the microbial community. This can lead to shifts in the relative abundance of different bacterial groups. tandfonline.com

The antagonistic interactions mediated by bacteriocins contribute to the complex dynamics of microbial ecosystems. mdpi.compreprints.org In environments like the gastrointestinal tract or fermented foods, where diverse microbial populations coexist, the production of this compound by Lactobacillus acidophilus can help shape the local microbial landscape. nhri.org.twresearchgate.netagrojournal.org This influence can contribute to maintaining a balance between desirable and undesirable bacteria, potentially preventing the proliferation of pathogens or spoilage organisms. tandfonline.commdpi.com Studies on microbial community structure and dynamics emphasize the significant impact of biotic interactions, such as competition and antagonism, on community composition and stability. preprints.orgfiveable.menih.gov

Cross-Species Interactions and Inhibitory Landscapes

This compound exhibits activity against a range of Gram-positive bacteria, demonstrating its involvement in cross-species interactions. scielo.br While some bacteriocins have a narrow host range, often targeting closely related species, others, like certain Class II bacteriocins, can have a broader spectrum of activity against various Gram-positive organisms, including food spoilage and pathogenic bacteria. scielo.br

The inhibitory landscape created by this compound production can affect the survival and growth of sensitive species within a mixed microbial population. Research has shown that this compound is inhibitory to other lactobacilli and Enterococcus faecalis. scielo.br The mechanism of action of this compound involves the disruption of the proton motive force of target cells through pore formation in the cytoplasmic membrane. nih.gov This mode of action contributes to its bactericidal effect on sensitive organisms. scielo.br The specific interactions and the resulting inhibitory landscape are crucial aspects of understanding the ecological role of this compound in diverse microbial environments.

The activity of bacteriocins can be influenced by environmental conditions such as pH and temperature, further shaping their impact on microbial interactions and inhibitory landscapes.

Here is a summary of target organisms mentioned in the search results for this compound and related bacteriocins:

BacteriocinProducer OrganismTarget OrganismsSource
This compoundLactobacillus acidophilusOther lactobacilli, Enterococcus faecalis scielo.br
This compoundLactobacillus johnsoniiSensitive cells (mechanism involves pore formation in cytoplasmic membrane)
This compoundLactobacillus delbrueckiiLactobacillus delbrueckii ATCC 4797 (87% PMF depletion)
This compoundLactiplantibacillus plantarumUsed in yogurt to improve safety (implies activity against spoilage/pathogens) mdpi.com
Lacticin 3147Lactococcus sp.Wide spectrum over Gram-positive bacteria, including Listeria monocytogenes, Staphylococcus aureus, MRSA, VRE, Pneumococcus, Propionibacterium acne, Streptococcus mutans scielo.br
NisinLactococcus lactis subsp. lactisGram-positive bacteria, including Listeria monocytogenes and Staphylococcus aureus; active against Gram-negative at high concentrations or with EDTA pre-treatment scielo.brmdpi.com
Pediocin PA-1Pediococcus acidilacticiListeria monocytogenes Scott A
Leuconocin SLeuconostoc sp.Listeria monocytogenes Scott A
Lactocin 705Lactobacillus casei CRL705Food spoilage bacteria (L. casei, L. plantarum, Leuconostoc spp.), Streptococcus pyogenes, Staphylococcus aureus; not active against Listeria monocytogenes
EnterocinsEnterococcus speciesBacillus and Clostridium species, Listeria monocytogenes mdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Available*

Interactive Data Table (Conceptual)

Below is a conceptual representation of how an interactive data table could display information about this compound's inhibitory activity based on research findings. In a live interactive format, users might be able to sort, filter, or expand rows for more details.

Producer StrainTarget OrganismInhibitory Effect (e.g., Zone of Inhibition, PMF Depletion)Concentration TestedReference
Lactobacillus acidophilusOther lactobacilliInhibitionNot specified scielo.br
Lactobacillus acidophilusEnterococcus faecalisInhibitionNot specified scielo.br
Lactobacillus delbrueckii ATCC 4797Lactobacillus delbrueckii ATCC 479787% PMF depletion13.5 µg/ml
Lactobacillus johnsoniiSensitive cellsPore formation, PMF dissipationNot specified

Advanced Research Methodologies for Lactacin F Investigation

Cultivation and Production Optimization for Laboratory Research

Optimizing the cultivation conditions for the producer strain, Lactobacillus acidophilus 11088, is crucial for maximizing lactacin F yield in laboratory research. Studies have shown that the production of this compound is pH-dependent. Maximum levels of this compound are obtained when the culture is maintained at pH 7.0 in MRS broth. Conversely, negligible activity is produced in fermentors held at pH 7.5 or 6.5.

Other factors influencing bacteriocin (B1578144) production in lactic acid bacteria (LAB) in general include the type of liquid culture medium and the initial pH. While MRS broth is often a suitable medium for improving cell growth of some LAB strains, it may not always result in stable bacteriocin production. For Lactobacillus acidophilus 11088, MRS medium has been reported to support maximum this compound production.

Advanced Purification and Isolation Strategies

Achieving high purity of this compound is essential for detailed characterization and functional studies. Various strategies have been developed for the purification of bacteriocins from complex cultivation broths, often exploiting their cationic and hydrophobic characteristics. A combination of techniques is typically employed to achieve significant purification.

Ammonium (B1175870) Sulfate (B86663) Precipitation and Flocculation

Ammonium sulfate precipitation is a common initial step in bacteriocin purification. This compound has been successfully isolated as a floating pellet from culture supernatants brought to 35 to 40% saturation with ammonium sulfate. This method helps to concentrate the bacteriocin from the crude culture supernatant. The pellet is then typically resuspended and dialyzed for further purification steps.

Gel Filtration Chromatography and Size Exclusion

Gel filtration chromatography, also known as size exclusion chromatography (SEC) or molecular exclusion chromatography, separates molecules based on their size as they pass through a porous resin. Molecules larger than the pore size elute first, while smaller molecules enter the pores and have a longer path through the column, eluting later.

Native this compound has been sized at approximately 180 kDa by gel filtration, suggesting it forms micelle-like globular particles in solution. Fractions exhibiting this compound activity are collected after separation. Gel filtration is often utilized in the later stages of purification when the sample volume can be concentrated. It can also be used for desalting or buffer exchange.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Techniques

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique used for the further purification of bacteriocins, including this compound. This method separates molecules based on their hydrophobicity.

Purification of this compound by a combination of ammonium sulfate precipitation, gel filtration, and high-performance liquid chromatography has resulted in a significant increase in specific activity, reported as a 474-fold increase in one study. RP-HPLC using a C18 column has been used to further purify this compound obtained from gel filtration. SDS-PAGE analysis of fractions isolated by HPLC revealed a band corresponding to the 2.5-kDa this compound peptide.

Table 1 summarizes a typical purification scheme for this compound:

Purification StepFold Increase in Specific Activity
Ammonium Sulfate PrecipitationNot specified individually
Gel Filtration ChromatographyNot specified individually
High-Performance Liquid Chromatography474-fold increase (cumulative)

Activity Assays and Inhibition Spectrum Determination

Determining the antimicrobial activity and inhibition spectrum of this compound is fundamental to understanding its potential applications. Various modifications of agar (B569324) plate diffusion assays are widely used for this purpose.

This compound exhibits bactericidal activity against closely related lactic acid bacteria (LAB), including Lactobacillus delbrueckii subsp. lactis, Lactobacillus helveticus, and Enterococcus faecalis. The inhibitory activity against L. delbrueckii is attributed to two peptides, LafA and LafX, encoded within the this compound operon.

The critical dilution assay is a method used to quantify the inhibitory activity, expressed in arbitrary units (AU) per ml. This involves making serial two-fold dilutions of the supernatant and determining the highest dilution showing inhibition of an indicator lawn using the agar-well diffusion method. The size of the inhibition zone can be influenced by the diffusion of the bacteriocin and the growth rate of the indicator strain.

Studies have shown that this compound is heat stable, retaining activity after autoclaving at 121°C for 15 minutes. It is sensitive to various proteolytic enzymes, including proteinase K, subtilisin, trypsin, and ficin, confirming its proteinaceous nature. this compound activity is unaffected by lysozyme (B549824) and α-amylase.

Molecular and Genetic Characterization Techniques

Molecular and genetic techniques are crucial for understanding the biosynthesis, structure, and function of this compound at a fundamental level.

This compound is a nonlantibiotic, heat-stable, peptide bacteriocin produced by Lactobacillus johnsonii VPI11088 (NCK88). The structural gene for this compound, lafA, has been cloned and sequenced. Analysis of the DNA sequence identified an open reading frame that could encode a protein of 75 amino acids, including an N-terminal extension potentially serving as a signal sequence. The mature this compound peptide is predicted to be 57 amino acids with a calculated molecular weight of 6.3 kDa based on the genetic sequence. This differs from the 2.5-kDa size determined by SDS-PAGE, a discrepancy attributed to post-translational processing of a pre-peptide with an N-terminal extension.

The laf operon consists of at least two essential genes, lafA (structural gene) and lafX (accessory gene), both required for full antimicrobial activity. Molecular analysis of the this compound DNA region has characterized a small operon encoding three open reading frames: lafA, lafX, and ORFZ. Expression of both lafA and lafX is essential for this compound activity.

Genetic studies, including site-directed mutagenesis, have been used to investigate the processing of the LafA precursor. Mutagenesis of the two glycine (B1666218) residues at positions -1 and -2 in the LafA precursor defined an essential motif for the processing of mature this compound.

The gene ORFZ has been identified as lafI, encoding the immunity factor for the this compound system. Disruption of ORFZ in the producer strain resulted in a loss of immunity to this compound, while having little effect on the production of LafX. Expression of lafI in bacteriocin-sensitive strains provided immunity to this compound, indicating its function in heterologous hosts.

Techniques such as Southern hybridization using this compound-specific DNA probes have been employed for genomic confirmation of Laf+ gene clusters. Conjugal transfer experiments have also been used to confirm the presence of mobile genetic elements linked to this compound production.

Table 2: Genes in the this compound Operon and Their Roles

GeneRole
lafAStructural gene for this compound peptide
lafXAccessory gene, essential for full activity
lafI (formerly ORFZ)Encodes immunity protein

DNA Probing and Hybridization Techniques

DNA probing and hybridization techniques have been instrumental in identifying and characterizing the genetic determinants of this compound. Early studies utilized oligonucleotide probes designed based on the N-terminal amino acid sequence of purified this compound to screen genomic and plasmid DNA libraries. For instance, a 63-mer oligonucleotide probe deduced from the N-terminal sequence was successfully used in Southern hybridization experiments to clone the putative laf structural gene from plasmid DNA of a this compound-producing transconjugant. Southern hybridization of Lactobacillus acidophilus genomic DNA with this probe revealed specific hybridization signals, indicating the presence of laf-specific sequences. These techniques allowed researchers to confirm the presence and location of the laf gene cluster within the bacterial genome or on plasmids. The principle behind this involves the hybridization of a labeled probe, complementary to the target DNA sequence, which can then be detected through various methods like autoradiography or fluorescence microscopy after separation of DNA fragments by gel electrophoresis and transfer to a membrane.

Site-Directed Mutagenesis for Functional Analysis

Site-directed mutagenesis is a powerful technique used to introduce specific changes into a gene sequence to study the functional importance of particular amino acid residues or DNA elements. In the study of this compound, site-directed mutagenesis of the LafA precursor peptide was performed to investigate the processing of mature this compound. Specifically, mutations were introduced at the two glycine residues located at positions -1 and -2 within the LafA precursor. This analysis revealed that these glycine residues constitute an essential motif required for the proper processing of the mature this compound peptide. By altering these specific residues and observing the effect on bacteriocin activity and processing, researchers could directly infer their functional significance.

Gene Cloning and Expression Systems

The cloning and expression of this compound genes in various host systems have been crucial for studying the genetic organization, requirements for activity, and potential for heterologous production. The genetic determinants encoding this compound are organized in an operon (laf) that typically includes the structural genes lafA and lafX, encoding the two peptide components, and lafI (originally designated ORFZ), encoding the immunity protein.

Studies have involved subcloning fragments of the laf region into shuttle vectors, such as pGKV210 and pTRKH2, capable of replication in Escherichia coli and Lactobacillus or Enterococcus species. Expression of the laf operon or specific gene combinations in heterologous hosts like Carnobacterium piscicola and Enterococcus faecalis has demonstrated that the expression of both lafA and lafX is essential for full this compound activity. While LafA alone may show some activity against certain sensitive strains, the synergistic action of both peptides is required for the full inhibitory spectrum. Cloning and expression systems have also been used to investigate the function of the immunity gene lafI, showing that its expression in sensitive strains confers immunity to this compound, highlighting its potential as a food-grade genetic marker in Lactobacillus species. Heterologous expression, however, may require the presence of appropriate processing and export machinery in the host strain.

Biophysical and Membrane Interaction Studies

A significant area of this compound research focuses on its interaction with target cell membranes, as this is the primary site of its antimicrobial action. Biophysical techniques are employed to understand how this compound affects membrane integrity and cellular physiology. This compound is known to form poration complexes in the cytoplasmic membrane of sensitive bacteria, leading to various detrimental effects.

Ion Efflux Measurements (e.g., K+ efflux)

One of the key consequences of this compound action is the disruption of ion gradients across the target cell membrane. Ion efflux measurements, particularly of potassium ions (K+), are commonly used to monitor membrane permeabilization. These measurements are typically performed using ion-selective electrodes, such as a K+ electrode, to detect changes in the extracellular concentration of the ion as it leaks out of the cells.

Studies have shown that the addition of this compound to suspensions of sensitive bacteria, such as Lactobacillus delbrueckii, Lactobacillus johnsonii, and Enterococcus faecalis, induces a rapid loss of intracellular K+. This efflux is indicative of pore formation or increased membrane permeability caused by the bacteriocin. The rate and extent of K+ efflux can be quantified to assess the potency and kinetics of this compound activity under different conditions, such as varying bacteriocin concentrations, pH, and ionic strength. For example, this compound-induced K+ efflux from E. faecalis was found to be immediate and dependent on environmental factors like pH and ionic strength.

Membrane Potential Measurements

The formation of pores or channels by this compound leads to the dissipation of the transmembrane electrical potential (Δψ), a critical component of the proton motive force (PMF) essential for cellular energy production and transport. Membrane potential measurements are used to directly assess this effect. Techniques involve the use of lipophilic cations, such as tetraphenylphosphonium (B101447) (TPP+), which accumulate in response to the membrane potential and can be monitored using specific electrodes.

Research has demonstrated that this compound causes a rapid depolarization of the cytoplasmic membrane in sensitive cells like E. faecalis. This dissipation of the membrane potential is a direct consequence of the increased ion permeability induced by this compound. Flow cytometry using fluorescent membrane potential-sensitive dyes (e.g., DiOC5, oxonol dyes, rhodamine 123) can also be employed to assess changes in membrane potential at the single-cell level, providing insights into the heterogeneity of the bacterial population's response to this compound.

ATP Hydrolysis Assays

The disruption of the PMF and the resulting ion leakage caused by pore-forming bacteriocins like this compound can indirectly affect cellular energy metabolism, including ATP synthesis and hydrolysis. ATP hydrolysis assays are performed to evaluate the impact of this compound on the intracellular ATP levels. These assays typically involve measuring the decrease in intracellular ATP or the release of inorganic phosphate (B84403) resulting from ATP hydrolysis.

Studies on E. faecalis treated with this compound have shown hydrolysis of internal ATP. While the dissipation of PMF can lead to ATP hydrolysis via the F1F0-ATPase working in reverse, research suggests that this compound-induced ATP hydrolysis is likely not solely due to PMF dissipation. Instead, it is proposed that the efflux of inorganic phosphate (Pi) through the pores formed by this compound shifts the equilibrium of the ATP hydrolysis reaction, leading to net ATP breakdown. Methods for assaying inorganic phosphate, such as those described by Chen et al. and Guihard et al., have been applied in the context of this compound studies.

Heterologous Expression and Bioengineering Approaches for Lactacin F

Transfer and Expression of the laf Operon in Heterologous Hosts

The successful transfer and expression of the laf operon in various heterologous hosts, particularly within lactic acid bacteria (LAB), have been demonstrated. This approach offers a means to overcome potential limitations in lactacin F production by its native strain and to explore its activity in different microbial environments. Heterologous expression often requires the presence of functional processing and export systems within the host organism for the production of mature, active bacteriocins.

Expression in Other Lactobacillus Species

The laf operon, or components thereof, have been successfully introduced and expressed in other Lactobacillus species. Notably, the lafI gene, responsible for conferring immunity to this compound, has been functionally expressed in several bacteriocin-sensitive Lactobacillus strains. This expression has been shown to provide immunity to the effects of this compound.

Research has demonstrated the successful expression of lafI in a range of Lactobacillus species, including L. acidophilus ATCC 4356, L. acidophilus NCFM/N2, L. fermentum NCDO1750, L. gasseri ATCC 33323, and L. johnsonii ATCC 33200. The ability of lafI to function in these diverse Lactobacillus backgrounds highlights its potential utility in genetic manipulation within this genus.

Expression in Diverse Lactic Acid Bacteria (e.g., Leuconostoc gelidum)

Beyond other Lactobacillus species, the laf operon has also been expressed in more diverse LAB hosts. For instance, the this compound operon was introduced into Carnobacterium piscicola LV17, a strain known to produce carnobacteriocins. This resulted in the production of this compound alongside the host's native bacteriocins.

Furthermore, studies have indicated that the leucocin A export system found in Leuconostoc gelidum can support the heterologous expression of this compound. This finding is significant as it provides evidence for a general processing and export mechanism in LAB that can recognize conserved motifs in the precursor sequences of different Class II bacteriocins, despite variations in their mature structures and mechanisms of action.

Strategies for Enhanced Production and Activity through Genetic Modification

Genetic modification approaches have been explored to enhance the production levels and expand the activity spectrum of this compound. Recombinant DNA technology offers powerful tools to improve the yield of antagonistic substances like bacteriocins.

Increasing the copy number of plasmids carrying the bacteriocin (B1578144) genes has been shown to lead to enhanced bacteriocin production. For this compound, both LafA and LafX peptides are required for full antimicrobial activity. Co-expression of both lafA and lafX is essential for the formation of the active bacteriocin complex and can also contribute to expanding its host range.

Specific genetic modifications to the this compound peptides can also impact their processing and activity. Site-directed mutagenesis studies have revealed that the Gly-Gly motif in the N-terminal extension of the LafA precursor is crucial for the proteolytic processing required to generate the mature this compound peptide.

When expressing this compound in heterologous hosts, challenges such as low expression levels or improper folding can arise. Strategies to address these include codon optimization to match the host organism's preferred codons and potentially co-expressing chaperone proteins, such as GroEL/ES from Lactobacillus, to assist in proper protein folding and improve yield. Genetic engineering in probiotic strains can also be directed towards enhancing existing beneficial traits, including improving bacteriocin production levels.

Utility of lafI as a Genetic Marker in Lactobacillus Systems

The lafI gene plays a critical role in the this compound system by encoding the immunity protein that protects the producer cell from its own bacteriocin. The functional expression of lafI in bacteriocin-sensitive Lactobacillus strains has been demonstrated to confer immunity to this compound.

This characteristic makes lafI a valuable tool in genetic engineering applications, particularly within Lactobacillus. The functionality of lafI in heterologous Lactobacillus hosts suggests its suitability as a genetic marker. In the context of developing food-grade genetically modified organisms (GMOs), where the use of antibiotic resistance markers is undesirable, bacteriocin immunity genes like lafI offer a viable alternative for selection. The ability to select for transformants based on their acquired immunity to this compound, often by growing them in the presence of the bacteriocin, provides a non-antibiotic selection method for genetic manipulation in Lactobacillus species.

Evolutionary and Comparative Genomics of Lactacin F Family Bacteriocins

Sequence Similarities and Phylogenetic Relationships with Related Bacteriocins (e.g., Gassericin T)

Lactacin F, composed of two peptides, LafA and LafX, exhibits sequence similarities with other bacteriocins, particularly those within the this compound family. A notable example is gassericin T, produced by Lactobacillus gasseri SBT2055. Gassericin T shows approximately 60% sequence similarity to mature LafA of this compound, with conserved sequences around the processing site and the C-terminal region. The peptide GatX, encoded within the gassericin T operon, also shows higher similarity to LafX than to lactobin A, another bacteriocin (B1578144) belonging to the this compound family. These similarities suggest a close evolutionary relationship between this compound and gassericin T.

Phylogenetic analysis of LAB species, including those producing bacteriocins, helps to understand their evolutionary history and relationships. Comparative genomics studies of the Lactobacillus acidophilus group, which includes L. johnsonii and L. gasseri, have revealed extensive protein sequence similarity and genome synteny, suggesting a strong element of vertical evolution within this phylogenetic group. The presence of this compound-like bacteriocin gene clusters in different Lactobacillus species supports the idea of shared ancestry and potential horizontal gene transfer events contributing to their distribution.

Data Table 1: Sequence Similarities between this compound and Gassericin T Peptides

PeptideSource StrainSimilar PeptideSequence Similarity to LafASequence Similarity to LafX
LafALactobacillus johnsonii-100%-
LafXLactobacillus johnsonii--100%
Gassericin TLactobacillus gasseri SBT2055LafA~60%-
GatXLactobacillus gasseri SBT2055LafX-Higher than lactobin A

Conserved Structural and Genetic Elements Across Class IIb Bacteriocins

Class IIb bacteriocins, including this compound, are characterized by their two-peptide nature, where both peptides are required for full activity. These bacteriocins are typically synthesized as precursor peptides with an N-terminal leader sequence containing a conserved double-glycine motif ([M | L | V]X₄GG) that is cleaved off during maturation and secretion.

The genetic organization of class IIb bacteriocins shows considerable conservation. The this compound operon in L. johnsonii is a relatively simple example, composed of three open reading frames (ORFs): lafA and lafX encoding the prepeptides, and lafI (formerly ORFZ) encoding the immunity protein. This organization, with structural genes located adjacent to the immunity gene, is common in many bacteriocin systems.

Data Table 2: Conserved Genetic Elements in this compound and Other Class IIb Bacteriocins

Genetic ElementThis compound (L. johnsonii)Gassericin T (L. gasseri)General Class IIb BacteriocinsFunction
Structural Gene 1lafAgatAPresentEncodes bacteriocin peptide 1
Structural Gene 2lafXgatXPresentEncodes bacteriocin peptide 2
Immunity GenelafI (ORFZ)gatIPresentProvides immunity to the producer strain
ABC Transporter GeneNot explicitly in minimal operon gatTFrequently PresentInvolved in bacteriocin export and processing
Accessory ProteinNot explicitly in minimal operon gatCFrequently PresentMay be involved in immunity or secretion
Leader Peptide MotifDouble-glycine (GG)Double-glycine (GG)Double-glycine (GG)Signal for processing and secretion

Evolutionary Trajectories of Bacteriocin Operons

The evolutionary trajectories of bacteriocin operons are influenced by several factors, including vertical inheritance, horizontal gene transfer (HGT), and recombination. While comparative genomics suggests a degree of vertical evolution within closely related LAB groups , the presence of bacteriocin genes on mobile genetic elements like plasmids facilitates HGT. Plasmid location can aid the dissemination of bacteriocin determinants among bacterial strains and even across species.

Evidence suggests that bacteriocin genes may have evolved from ancestors on mobile genetic elements, such as insertion sequences (IS) or inverted repeats (IR). Unusual genomic organizations, like the structural gene being chromosomal but expression dependent on plasmid-borne genes for export and immunity, also highlight the dynamic nature of bacteriocin operon evolution.

Recombination events can also contribute to the diversity and evolution of bacteriocin gene clusters. In some cases, bacteriocin operons are located in proximity to defect IS or IR elements, further supporting their potential for mobility and evolution. The presence of multiple bacteriocin gene clusters within a single strain, sometimes encoding different types of bacteriocins, also points to complex evolutionary histories involving gene duplication and acquisition.

The expression of bacteriocin genes is often regulated by external induction factors, frequently small peptides secreted by the producer strain or competing strains. This quorum sensing-like regulation can influence the evolutionary pressure on bacteriocin production and the associated regulatory elements.

Q & A

Basic Research Questions

Q. What are the structural and functional characteristics of lactacin F, and how do they differ from other bacteriocins in Gram-positive bacteria?

  • Methodological Answer : To determine structural features, use gene sequencing (e.g., EcoRI-ClaI fragment analysis) and compare the open reading frame (ORF) of the laf gene with other bacteriocin genes . Amino acid composition analysis via Edman degradation or mass spectrometry can reveal posttranslational processing, as this compound is derived from a pre-peptide cleaved 18 residues downstream of the start codon . For functional comparison, conduct antimicrobial assays against Lactobacillus spp. and contrast with larger bacteriocins like helveticin J (37 kDa), noting heat stability and spectrum limitations .

Table 1: Key Properties of this compound vs. Other Bacteriocins

PropertyThis compound Helveticin J Microcin B17
Molecular Weight6.3 kDa37 kDa3.2 kDa
Glycine Content21% (12/57 residues)N/A60% (26/43 residues)
SpectrumNarrow (Lactobacillus)BroadEnterobacteriaceae

Q. How is this compound’s gene cluster organized, and what computational tools can predict its expression?

  • Methodological Answer : Clone the laf gene using plasmid vectors (e.g., pTRK163) and validate expression via phenotypic assays in heterologous hosts . Use programs like Frames and TestCode to identify ORFs and protein-coding sequences, focusing on regions with hydrophobic secondary structures . Compare promoter regions with consensus sequences for Gram-positive bacteria to predict regulatory elements.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial spectra of this compound across experimental models?

  • Methodological Answer : Standardize assay conditions (pH, temperature, bacterial growth phase) to minimize variability. Use isogenic mutant strains of target bacteria to isolate resistance mechanisms. Cross-reference data with genomic databases to identify species-specific receptor polymorphisms. Perform meta-analyses of existing studies, applying statistical frameworks (e.g., random-effects models) to account for experimental heterogeneity .

Q. What experimental designs are optimal for studying posttranslational processing of pre-lactacin F?

  • Methodological Answer : Employ pulse-chase labeling with radioactive amino acids to track cleavage kinetics. Use site-directed mutagenesis to modify the cleavage site (e.g., Arg-19) and assess processing efficiency via Western blotting. Computational tools like PyMol or AlphaFold can model structural changes post-cleavage . Validate findings using knockouts of putative processing proteases in Lactobacillus hosts.

Q. How can contradictory data on this compound’s stability under extreme pH be reconciled?

  • Methodological Answer : Conduct stability assays across a pH gradient (2.0–9.0) with controlled buffer systems. Use circular dichroism (CD) spectroscopy to monitor structural integrity. Compare results with homologous bacteriocins to identify conserved stability motifs. Publish raw datasets and protocols in supplementary materials to enhance reproducibility .

Methodological Considerations

  • Experimental Reproducibility : Document protocols in line with Beilstein Journal guidelines, including strain sources, growth media, and equipment specifications . For novel methods, provide step-by-step protocols; for established methods, cite original sources .
  • Data Analysis : Use non-parametric tests (e.g., Mann-Whitney U) if data distributions are non-normal. For genomic analyses, apply multiple sequence alignment tools (e.g., Clustal Omega) to identify conserved regions .
  • Literature Gaps : Prioritize studies addressing this compound’s ecological role in microbial communities and its synergy with other antimicrobial agents. Use systematic reviews to identify understudied applications, such as biofilm inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.